

The Physiological Relevance of 5-PAHSA: A Technical Guide

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Compound of Interest

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Abstract

5-hydroxypalmitoylstearyl acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. Initially identified for its anti-diabetic and anti-inflammatory properties, 5-PAHSA has garnered significant attention as a potential therapeutic agent for metabolic and inflammatory diseases.[1][2][3][4] This technical guide provides an in-depth overview of the physiological relevance of 5-PAHSA, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. While much of the research highlights its beneficial effects on glucose homeostasis, lipid metabolism, and inflammation, it is important to note that some studies have reported conflicting results, underscoring the need for further investigation into its mechanisms of action and therapeutic potential.[5][6]

Core Physiological Functions and Mechanisms

5-PAHSA is a lipokine that plays a crucial role in interconnecting glucose and lipid metabolism. [1] Its levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and they correlate positively with insulin sensitivity.[3][7] The physiological functions of 5-PAHSA are mediated through various mechanisms, including the activation of G-protein coupled receptors and modulation of key metabolic and inflammatory signaling pathways.

Anti-Diabetic Effects

5-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in several preclinical models.[3][8] It enhances glucose uptake in adipocytes and muscle cells and stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells.[3][9][10] One of the primary mechanisms for these effects is the activation of G-protein coupled receptor 120 (GPR120).[8][11] However, some studies have reported no significant improvement in glucose control in certain mouse models of diet-induced obesity, suggesting that its efficacy may be dependent on the specific metabolic context.[5][6]

Anti-Inflammatory Properties

5-PAHSA exhibits potent anti-inflammatory effects in various models of inflammation, including colitis.[12] It can attenuate pro-inflammatory cytokine production by immune cells such as macrophages and dendritic cells.[12] These anti-inflammatory actions are also partly mediated through GPR120.[12] Furthermore, 5-PAHSA has been shown to modulate the NF- κ B signaling pathway, a key regulator of inflammation.[8][13]

Regulation of Lipid Metabolism

5-PAHSA influences lipid metabolism by modulating both lipogenesis and lipolysis.[1] It primes adipocytes for de novo lipogenesis (DNL) from glucose, while simultaneously impacting triacylglycerol (TAG)/fatty acid (FA) cycling.[1] The release of 5-PAHSA is linked to adipose triglyceride lipase (ATGL)-mediated lipolysis, suggesting a feedback mechanism in lipid homeostasis.[1]

Neuroprotective Roles

Emerging evidence suggests a neuroprotective role for 5-PAHSA.[14][15] It has been shown to enhance autophagy in neuronal cells under diabetic conditions by inhibiting the mTOR-ULK1 signaling pathway.[14][15] This suggests a potential therapeutic application for diabetic-related neurological complications.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of 5-PAHSA.

Table 1: In Vitro Effects of 5-PAHSA on Glucose Metabolism and Insulin Secretion

Cell Type	Treatment	Outcome	Fold Change / % Change
3T3-L1 adipocytes	5-PAHSA	Increased glucose uptake	Data not quantified in abstract[1]
Human and mouse islets	5-PAHSA	Increased glucose-stimulated insulin secretion	Up to 30% increase[10]
Pseudo-islets (α and β cells)	100 μ M 5-PAHSA for 48h	Highest expression of insulin	Data not quantified in abstract[9]
GLUTag cells	5-PAHSA	No stimulation of GLP-1 release	No significant effect[5]
Rat, mouse, or human islets	5-PAHSA	No induction of GSIS	No significant effect[5]

Table 2: In Vivo Effects of 5-PAHSA in Animal Models

Animal Model	Treatment	Outcome	Key Finding
High-fat diet (HFD)-fed mice	Acute oral 5-PAHSA	Lowered basal glycemia and improved glucose tolerance	Significant improvement[8]
db/db mice	1-month oral 5-PAHSA	No improvement in glucose metabolism, promoted hepatic fatty infiltration and inflammation	Negative effects observed[8][13]
Wild-type mice with DSS-induced colitis	Oral 5-PAHSA (10 mg/kg) and 9-PAHSA (5 mg/kg) daily	Prevented weight loss and improved colitis scores	Protective effect[12]
DB/DB mice	30-day 5-PAHSA administration	Significantly decreased ox-LDL	No significant improvement in glucose metabolism[14][15]
Diet-induced obese mice	Acute and subchronic 5-PAHSA and 9-PAHSA	Did not significantly improve metabolic status	No significant effect[5]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating 5-PAHSA.

In Vivo Administration in Mice

- **Oral Gavage:** 5-PAHSA is often administered via oral gavage. A common formulation involves dissolving 5-PAHSA in a vehicle such as a mixture of polyethylene glycol 400 (PEG400) and TWEEN 80 in saline.[1] Doses can range from 10 mg/kg to 45 mg/kg.[1][12]

For colitis studies, mice may be pretreated for 3 days prior to the induction of colitis with dextran sulfate sodium (DSS).[12]

- Chronic Treatment: For longer-term studies, mice can be administered 5-PAHSA daily for periods ranging from 21 to 30 days.[14][16]

Cell Culture Experiments

- Cell Lines: Common cell lines used for studying 5-PAHSA include 3T3-L1 adipocytes, HepG2 hepatocytes, and PC12 neuronal cells.[1][8][14]
- Treatment: Cells are typically treated with 5-PAHSA for 24 to 72 hours.[1][14] For insulin signaling studies, cells may be serum-starved prior to treatment with 5-PAHSA and/or insulin.[1]
- Glucose Uptake Assays: To measure glucose uptake, cells are often incubated with a glucose tracer, such as $^{13}\text{C}_6$ -glucose, and the incorporation of the tracer into various metabolites is measured over time.[1]
- Lipogenesis and Lipolysis Assays: De novo lipogenesis can be assessed using $^2\text{H}_2\text{O}$ labeling, where the incorporation of deuterium into newly synthesized fatty acids and triacylglycerols is measured.[1] Lipolysis is often determined by measuring the release of glycerol and free fatty acids into the culture medium.[1]

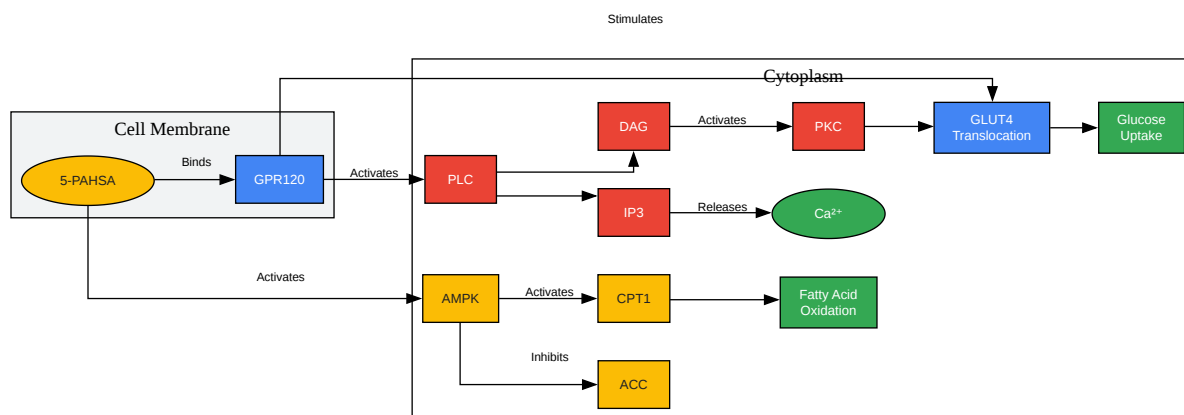
Quantification of 5-PAHSA

- Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase and chiral liquid chromatography coupled with mass spectrometry is the standard method for the quantification of 5-PAHSA and its regioisomers in biological samples such as plasma, adipose tissue, and milk.[17]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by 5-PAHSA.

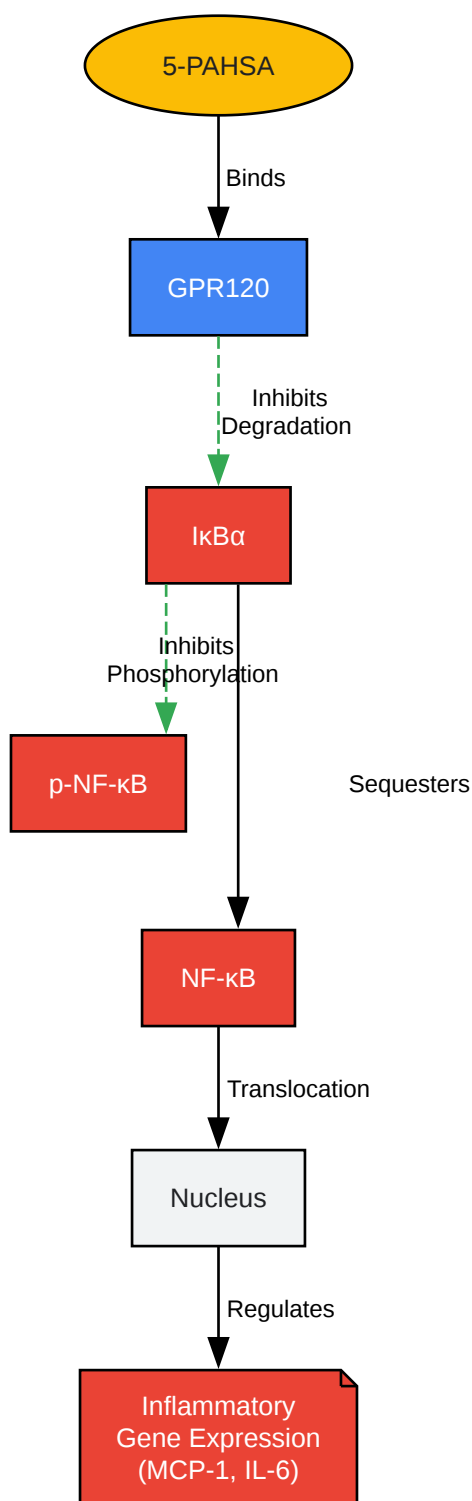
5-PAHSA Signaling in Metabolic Regulation



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Caption: 5-PAHSA metabolic signaling cascade.

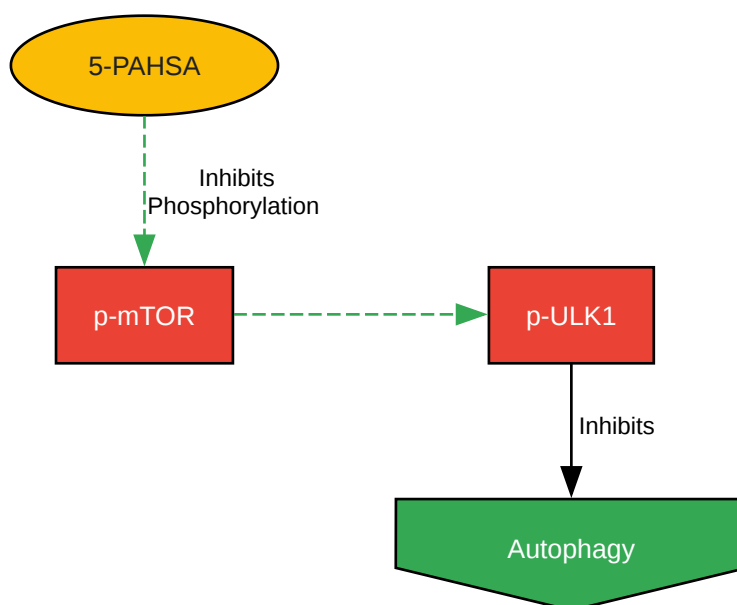
5-PAHSA in Anti-Inflammatory Signaling



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Caption: 5-PAHSA's role in the NF-κB inflammatory pathway.

5-PAHSA and Autophagy Regulation



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Caption: 5-PAHSA's inhibitory effect on the mTOR-ULK1 autophagy pathway.

Conclusion and Future Directions

5-PAHSA is a promising endogenous lipid with multifaceted physiological roles, particularly in the regulation of metabolism and inflammation. Its ability to improve glucose homeostasis, exert anti-inflammatory effects, and potentially offer neuroprotection makes it an attractive candidate for therapeutic development. However, the conflicting findings in some preclinical studies highlight the complexity of its biological actions and the need for a deeper understanding of its mechanisms. Future research should focus on elucidating the precise molecular targets of 5-PAHSA beyond GPR120, understanding the context-dependent nature of its effects, and exploring the therapeutic potential of its synthetic analogs in various disease models. The continued investigation of 5-PAHSA and other FAHFAs holds significant promise for the development of novel therapies for metabolic and inflammatory disorders.

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